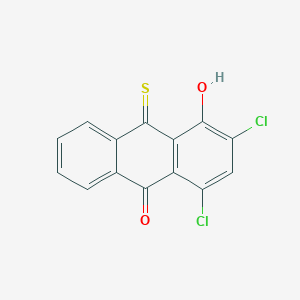
2,4-Dichloro-9-sulfanylanthracene-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-9-sulfanylanthracene-1,10-dione is a chemical compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-9-sulfanylanthracene-1,10-dione typically involves the chlorination and sulfonation of anthracene derivatives. One common method involves the reaction of 2,4-dichloroanthracene with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-9-sulfanylanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxy derivatives, and various substituted anthracene derivatives.
Scientific Research Applications
2,4-Dichloro-9-sulfanylanthracene-1,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-9-sulfanylanthracene-1,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroanthracene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
9,10-Anthraquinone: A simpler structure without the chlorine and sulfanyl groups, used widely in dye production.
Mitoxantrone: An anthraquinone derivative used as an anticancer drug, structurally related but with different functional groups.
Uniqueness
2,4-Dichloro-9-sulfanylanthracene-1,10-dione is unique due to the presence of both chlorine and sulfanyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62799-23-9 |
|---|---|
Molecular Formula |
C14H6Cl2O2S |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1,3-dichloro-4-hydroxy-10-sulfanylideneanthracen-9-one |
InChI |
InChI=1S/C14H6Cl2O2S/c15-8-5-9(16)13(18)11-10(8)12(17)6-3-1-2-4-7(6)14(11)19/h1-5,18H |
InChI Key |
TVVSAVMQLOYITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=S)C(=C(C=C3Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















